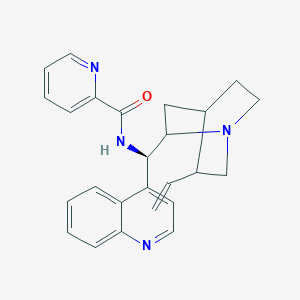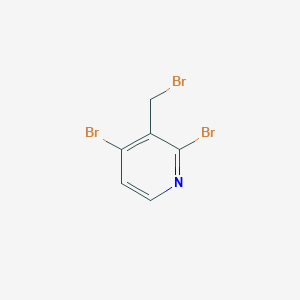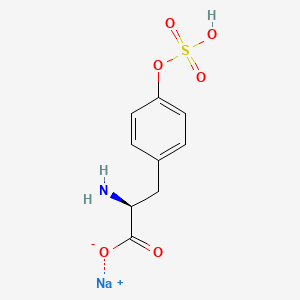
Sodium H-Tyr(SO3H)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium H-Tyr(SO3H)-OH typically involves the sulfonation of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. After sulfonation, the protecting groups are removed, and the product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium H-Tyr(SO3H)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonates and related derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Aplicaciones Científicas De Investigación
Sodium H-Tyr(SO3H)-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to tyrosine.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium H-Tyr(SO3H)-OH is primarily related to its ability to mimic the natural amino acid tyrosine. It can interact with enzymes and proteins that normally bind to tyrosine, thereby influencing biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, making it a valuable tool in biochemical assays and research.
Comparación Con Compuestos Similares
Similar Compounds
Sodium H-Tyr-OH: Lacks the sulfonic acid group, resulting in different solubility and reactivity.
Sodium H-Phe(SO3H)-OH: Similar structure but with phenylalanine instead of tyrosine, leading to different biological interactions.
Sodium H-Trp(SO3H)-OH: Contains tryptophan instead of tyrosine, affecting its chemical and biological properties.
Uniqueness
Sodium H-Tyr(SO3H)-OH is unique due to the presence of both the phenolic hydroxyl group and the sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C9H10NNaO6S |
|---|---|
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
sodium;(2S)-2-amino-3-(4-sulfooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 |
Clave InChI |
BSGUVYQJXDWSSQ-QRPNPIFTSA-M |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)

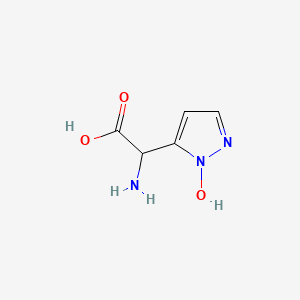
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
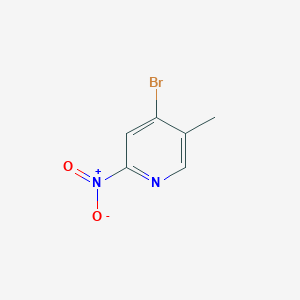


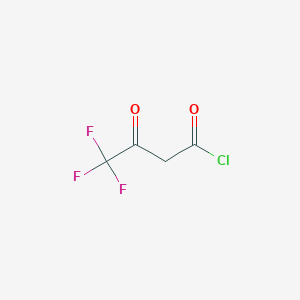
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
